molecular formula C30H20N4 B582553 2-NPIP , 1-Methyl-2-(4-(naphthalen-2-yl)phenyl)-1H-iMidazo[4,5 CAS No. 1234997-42-2

2-NPIP , 1-Methyl-2-(4-(naphthalen-2-yl)phenyl)-1H-iMidazo[4,5

Cat. No.: B582553
CAS No.: 1234997-42-2
M. Wt: 436.518
InChI Key: BSVILDUORGWESI-UHFFFAOYSA-N
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Description

“3-Methyl-2-(4-naphthalen-2-ylphenyl)imidazo[4,5-f][1,10]phenanthroline” is a complex organic compound. It has been studied for its potential applications in various fields such as electronic, optical, and sensor devices . The large π-conjugated structure of the imidazo[4,5-f][1,10]-phenanthroline fragment, combined with the ease of modification with donor and acceptor substituents, allows spontaneous intermolecular organization, provides a high degree of electron delocalization and a low energy of electronic transition .


Synthesis Analysis

The synthesis of this compound involves the use of a ditopic ligand with coordination centers of different types . The ligand contains a 1,10-phenanthroline fragment for Ru(II) coordination and an azadithiacrown ether moiety for Cu(II) cation binding . The first step involves the synthesis of a new ruthenium complex, followed by its complexation with Cu(II) perchlorate .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a large π-conjugated structure of the imidazo[4,5-f][1,10]-phenanthroline fragment . This structure, combined with the ease of modification with donor and acceptor substituents, allows spontaneous intermolecular organization, provides a high degree of electron delocalization and a low energy of electronic transition .


Chemical Reactions Analysis

The chemical reactions involving this compound are primarily related to its use as a ligand in the formation of metal complexes . These complexes are often characterized by their ability for charge or energy transfer, noticeable photo- or electroluminescence, biological activity, nonlinear optical properties, or their ability to form MOF (metal-organic framework) structures .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are characterized by its large π-conjugated structure, which allows spontaneous intermolecular organization, provides a high degree of electron delocalization and a low energy of electronic transition .

Scientific Research Applications

Photophysical Properties and Coordination Polymers

Research has explored the synthesis and photophysical properties of coordination polymers using ligands structurally related to 3-Methyl-2-(4-naphthalen-2-ylphenyl)imidazo[4,5-f][1,10]phenanthroline. For instance, studies have been conducted on complexes with aromatic acid and N-heterocyclic ligands, demonstrating interesting structural properties and fluorescence spectra. These include arm-shaped chain structures and ladder chain structures formed through various bonding interactions (Yan et al., 2013).

Photophysical and Oxygen-Sensing Properties

Another area of interest is in the development of copper(I) complexes with photophysical and oxygen-sensing properties. Copper(I) complexes with similar ligands have been synthesized and characterized, showing broadband emission in the solid state and sensitivity to oxygen concentration. These findings are significant for potential applications in oxygen-sensing technologies (Shi & Li, 2009).

Photoluminescence Properties

Research on europium complexes with ligands related to the specified compound has shown promising results in the field of photoluminescence. Such complexes display characteristic Eu3+ emissions, indicating efficient sensitization by the ligand and high-intensity photoluminescence. This makes them relevant for applications requiring monochromic light with high intensity (Shi et al., 2012).

DNA-Binding, Photocleavage, and Cytotoxicity

Novel oxovanadium complexes based on imidazole[4,5-f][1,10]phenanthroline derivatives have been synthesized and studied for their DNA-binding properties, photocleavage capabilities, and in vitro cytotoxicity. These complexes have demonstrated potential as therapeutic agents due to their ability to bind to DNA and exhibit antiproliferative activity (Ying et al., 2014).

Electronic/Substituent Influence on Imidazole Ring

Research has also investigated the influence of electronic and substituent factors on the imidazole ring donor-acceptor capacities using frameworks similar to the specified compound. This study provides insights into how electron density influences the donor capacity of N-base electrons, which is crucial for understanding and designing compounds with specific electronic properties (Eseola et al., 2012).

Computational and Spectroscopic Studies

Computational and spectroscopic studies have been conducted on imidazole-fused phenanthroline derivatives, which are structurally related to the compound . These studies have helped in understanding the effects of aryl substituents on photophysical properties, contributing to the design of materials for optoelectronic applications (Wang et al., 2016).

Mechanism of Action

The mechanism of action of this compound is largely dependent on its use in specific applications. For instance, in the context of its use in metal complexes, the mechanism of action involves the transfer of charge or energy .

Properties

IUPAC Name

3-methyl-2-(4-naphthalen-2-ylphenyl)imidazo[4,5-f][1,10]phenanthroline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H20N4/c1-34-29-25-9-5-17-32-27(25)26-24(8-4-16-31-26)28(29)33-30(34)21-13-10-20(11-14-21)23-15-12-19-6-2-3-7-22(19)18-23/h2-18H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSVILDUORGWESI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C3=C(C4=C2C=CC=N4)N=CC=C3)N=C1C5=CC=C(C=C5)C6=CC7=CC=CC=C7C=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H20N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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